4-oxo-2-Nonenal-d3

Description

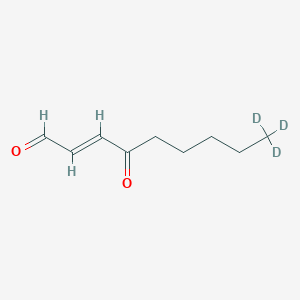

Structure

3D Structure

Properties

IUPAC Name |

(E)-9,9,9-trideuterio-4-oxonon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPPVOUBHWNCAW-PKJLGKQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of a Deuterated Standard in Lipid Peroxidation Research

An In-Depth Technical Guide to 4-oxo-2-Nonenal-d3: Properties and Applications in Quantitative Bioanalysis

In the landscape of oxidative stress research, the quantification of lipid peroxidation byproducts serves as a critical measure of cellular damage and disease progression. Among these byproducts, 4-oxo-2-nonenal (4-ONE) has emerged as a molecule of significant interest. Formed from the oxidation of ω-6 polyunsaturated fatty acids like linoleic and arachidonic acid, 4-ONE is a highly reactive α,β-unsaturated aldehyde known for its potent cytotoxic and genotoxic effects[1][2]. Its reactivity, which exceeds that of the more extensively studied 4-hydroxy-2-nonenal (4-HNE), stems from the 4-keto group that enhances the electrophilicity of its carbon-carbon double bond, making it highly susceptible to nucleophilic attack from cellular macromolecules[2][3]. This high reactivity allows 4-ONE to readily modify proteins on histidine, lysine, and arginine residues and to form adducts with DNA, implicating it in the pathogenesis of numerous diseases[1][2][4].

Accurate quantification of such a reactive and often low-abundance analyte in complex biological matrices is a formidable analytical challenge. This guide focuses on This compound (4-ONE-d3) , the deuterated analog of 4-ONE, and its indispensable role as an internal standard for mass spectrometry-based quantification. The incorporation of stable isotopes provides a standard that is chemically identical to the analyte but mass-shifted, enabling precise correction for analyte loss during sample preparation and for variations in instrument response. This principle of isotope dilution mass spectrometry is the gold standard for accuracy and precision in bioanalysis, making 4-ONE-d3 an essential tool for researchers in drug development, toxicology, and clinical diagnostics.

PART 1: Physicochemical Properties and Handling

Understanding the fundamental properties of 4-ONE-d3 is paramount for its effective use. As a deuterated unsaturated aldehyde, it requires careful handling to maintain its integrity.

Chemical and Physical Data

The key properties of this compound are summarized below. This information is critical for preparing stock solutions, designing analytical methods, and ensuring laboratory safety.

| Property | Value | Source |

| Formal Name | 4-oxo-2E-nonenal-d3 | [1] |

| Synonyms | 4-ONE-d3, FAL 9:2;O-d3 | [1] |

| CAS Number | 1313400-91-7 | [1][5] |

| Molecular Formula | C₉H₁₁D₃O₂ | [1][5] |

| Molecular Weight | 157.2 g/mol | [1][5] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [1] |

| Formulation | Typically supplied as a solution in methyl acetate or ethanol | [1] |

| Solubility | Soluble in Ethanol (~50 mg/ml), DMF (~25 mg/ml), DMSO (~25 mg/ml) | [1] |

| UV max | ~223 nm | [1] |

| SMILES | CCCCCC(=O)/C=C/C=O | [6] |

| InChI Key | SEPPVOUBHWNCAW-PKJLGKQPSA-N | [1] |

Handling and Storage

Unsaturated aldehydes are reactive and prone to polymerization and degradation. Proper storage and handling are crucial to ensure the stability and accuracy of 4-ONE-d3 stock solutions.

-

Storage: Store at -20°C or lower in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen)[7]. This minimizes oxidation and prevents solvent evaporation.

-

Handling: Equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture, which can react with the compound. Use only non-sparking tools and work in a well-ventilated area or chemical fume hood[7].

-

Solution Preparation: Prepare stock solutions using high-purity solvents like ethanol or acetonitrile. For long-term storage, aliquot solutions into smaller volumes to avoid repeated freeze-thaw cycles.

PART 2: Biological Formation and Significance of 4-ONE

To appreciate the application of 4-ONE-d3, one must first understand the biological context of its non-deuterated counterpart, 4-ONE. It is a secondary product of lipid peroxidation, a process initiated when reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cell membranes[8][9].

The peroxidation of ω-6 PUFAs, such as arachidonic acid and linoleic acid, leads to the formation of lipid hydroperoxides (e.g., 13-hydroperoxyoctadecadienoic acid, 13-HPODE)[10]. These unstable intermediates undergo metal-catalyzed (e.g., Fe(II)-mediated) decomposition and rearrangement, yielding a cascade of reactive aldehydes, including the intermediate 4-hydroperoxy-2-nonenal (HPNE), which can then be converted to 4-ONE and 4-HNE[2][11].

Caption: Formation pathway of 4-oxo-2-Nonenal from polyunsaturated fatty acids.

The biological activity of 4-ONE is marked by its high reactivity towards nucleophilic sites on proteins, DNA, and lipids[2][4]. This leads to:

-

Protein Modification: Covalent adduction to cysteine, histidine, and lysine residues, causing protein cross-linking, enzyme inactivation, and disruption of cellular signaling[1][4].

-

DNA Damage: Reaction with DNA bases, particularly deoxyguanosine, forming adducts that are mutagenic and contribute to carcinogenesis[1][2].

-

Cytotoxicity: 4-ONE is significantly more neurotoxic and reactive than HNE, inducing cell death at low micromolar concentrations[2][3][12].

Given these potent effects, the accurate measurement of 4-ONE levels is vital for understanding its role in pathology and for developing targeted therapeutics.

PART 3: Quantitative Analysis Using 4-ONE-d3 as an Internal Standard

The use of a stable isotope-labeled internal standard is the cornerstone of robust quantitative mass spectrometry. 4-ONE-d3 serves this purpose perfectly for the analysis of endogenous 4-ONE.

Principle of Isotope Dilution Mass Spectrometry

The core principle is that a known quantity of the internal standard (4-ONE-d3) is added ("spiked") into the biological sample at the earliest stage of processing. Because 4-ONE-d3 is chemically identical to the endogenous 4-ONE, it experiences the same physical and chemical losses during all subsequent steps: extraction, cleanup, derivatization, and injection.

In the mass spectrometer, the instrument detects and measures the analyte and the internal standard simultaneously based on their mass-to-charge (m/z) ratio. Any loss that occurred during sample prep will have affected both compounds equally. Therefore, the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard remains constant. This ratio is used to calculate the exact concentration of the endogenous 4-ONE in the original sample, providing a highly accurate and precise result that is independent of sample recovery.

Experimental Protocol: Quantification of 4-ONE in Biological Samples

This protocol provides a generalized workflow for the analysis of 4-ONE using LC-MS/MS. It should be optimized and validated for specific matrices (e.g., plasma, tissue homogenate).

1. Materials and Reagents:

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer, centrifuge

2. Procedure:

-

Step 1: Sample Preparation and Spiking

-

Thaw biological samples (e.g., 100 µL plasma or 100 mg tissue homogenate) on ice.

-

Causality: Working on ice minimizes enzymatic activity and potential artificial generation of lipid peroxidation products.

-

Add a precise, known amount of 4-ONE-d3 stock solution to each sample. The amount should be chosen to be comparable to the expected endogenous 4-ONE concentration.

-

Causality: Spiking at the very beginning ensures the internal standard accounts for variability in every subsequent step.

-

Vortex briefly to mix.

-

-

Step 2: Protein Precipitation and Extraction

-

Add 4 volumes of ice-cold acetonitrile to the sample to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Causality: Acetonitrile efficiently denatures and precipitates proteins, releasing small molecules like 4-ONE into the supernatant. Centrifugation pellets the debris.

-

Carefully transfer the supernatant to a new tube.

-

-

Step 3: Solid Phase Extraction (SPE) - Optional Cleanup

-

Causality: For complex matrices, an SPE step is crucial to remove interfering substances like salts and phospholipids that can cause ion suppression in the mass spectrometer.

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the supernatant from Step 2.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the 4-ONE and 4-ONE-d3 with a stronger organic solvent like acetonitrile or methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Step 4: Reconstitution and LC-MS/MS Analysis

-

Reconstitute the dried extract in a small, precise volume of the initial mobile phase (e.g., 100 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Causality: Reconstituting in the initial mobile phase ensures good peak shape during the chromatographic separation.

-

Inject a portion (e.g., 5-10 µL) onto the LC-MS/MS system.

-

LC Conditions (Example):

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Linear gradient from 5% B to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min

-

-

MS/MS Conditions (Example - Positive ESI Mode):

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for 4-ONE: m/z 155.1 → [Product Ion]

-

MRM Transition for 4-ONE-d3: m/z 158.1 → [Product Ion]

-

Note: Specific product ions must be determined by infusing authentic standards.

-

-

3. Data Analysis:

-

Integrate the peak areas for both the 4-ONE and 4-ONE-d3 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = Area(4-ONE) / Area(4-ONE-d3).

-

Generate a calibration curve using known concentrations of 4-ONE standard spiked with the same fixed amount of 4-ONE-d3. Plot the PAR against the concentration of the 4-ONE standard.

-

Determine the concentration of 4-ONE in the unknown samples by interpolating their PAR values from the linear regression of the calibration curve.

Workflow Visualization

The following diagram illustrates the complete analytical process.

Caption: Workflow for quantitative analysis of 4-ONE using 4-ONE-d3.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for high-fidelity research into the mechanisms of oxidative stress. Its application as an internal standard in isotope dilution mass spectrometry provides the accuracy and reliability required to quantify the endogenous parent compound, 4-ONE, a potent and reactive marker of lipid peroxidation. By explaining the biological origins of 4-ONE and providing a detailed, validated framework for its measurement, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge to confidently investigate the role of lipid peroxidation in health and disease.

References

-

Klein, E., et al. (2023). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. NIH National Library of Medicine. [Link]

-

Balasubramanian, K., et al. (2012). Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal. NIH National Library of Medicine. [Link]

-

Arumugam, S., et al. (2012). A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid. NIH National Library of Medicine. [Link]

-

Lee, S.H., & Blair, I.A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. ResearchGate. [Link]

-

Spickett, C.M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. ScienceDirect. [Link]

-

Mattson, M.P. (2009). Roles of the Lipid Peroxidation Product 4-Hydroxynonenal in Obesity, the Metabolic Syndrome, and Associated Vascular and Neurodegenerative Disorders. NIH National Library of Medicine. [Link]

-

Klein, E., et al. (2023). Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. ResearchGate. [Link]

-

This compound,cas:1313400-91-7. Ruixibiotech. [Link]

-

Baba, S.P., et al. (2011). A method for detection of 4-hydroxy-2-nonenal adducts in proteins. SfRBM. [Link]

-

Sultana, R., et al. (2013). 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. NIH National Library of Medicine. [Link]

-

Bolner, A., et al. (2017). Relevance of a new HPLC assay for 4-hydroxy-2-nonenal in human plasma. ajrms. [Link]

-

Lipid peroxidation. Wikipedia. [Link]

-

Sayre, L.M., et al. (2006). 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. Semantic Scholar. [Link]

-

Sayre, L.M., et al. (2006). 4-Oxo-2-nonenal Is Both More Neurotoxic and More Protein Reactive than 4-Hydroxy-2-nonenal. ResearchGate. [Link]

-

Lee, S.H., & Blair, I.A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. PubMed. [Link]

-

Jaganjac, M., et al. (2023). Short Overview on the Involvement of Lipid Peroxidation Product 4-Hydroxynonenal in Diverse Pathways of Cell Death. IMR Press. [Link]

-

Zhong, H., & Yin, H. (2015). Role of lipid peroxidation derived 4-hydroxynonenal (4-HNE) in cancer: Focusing on mitochondria. NIH National Library of Medicine. [Link]

-

Lipid Peroxidation. News-Medical.Net. [Link]

-

4-Oxo-2-nonenal. Wikipedia. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 4-Oxo-2-nonenal - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 9. news-medical.net [news-medical.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Synthesis and Purity Assessment of 4-oxo-2-Nonenal-d3

This guide provides a comprehensive overview of the chemical synthesis and rigorous purity analysis of 4-oxo-2-Nonenal-d3 (ONE-d3), a critical internal standard for mass spectrometry-based quantification of 4-oxo-2-Nonenal (ONE). ONE is a highly reactive α,β-unsaturated aldehyde generated during the lipid peroxidation of ω-6 polyunsaturated fatty acids.[1][2] Its elevated levels are associated with oxidative stress and various pathological conditions, making its accurate measurement essential for researchers in drug development and life sciences.[3][4] The availability of a stable, isotopically labeled internal standard like ONE-d3 is paramount for achieving the necessary precision and accuracy in these quantitative studies.[2][5]

Section 1: Strategic Approach to this compound Synthesis

The synthesis of deuterated analogues of reactive aldehydes like ONE requires a strategic approach that introduces the deuterium label at a stable position while employing protective group chemistry to navigate the inherent reactivity of the aldehyde and α,β-unsaturated carbonyl moieties. The synthetic route detailed here is an adaptation of established methods for preparing deuterated ONE, focusing on the introduction of a d3-label at the terminal methyl group (C-9).[3][5]

The core of this synthetic strategy involves the construction of a key intermediate, a protected 4-hydroxynon-2-ynal derivative, which is then selectively reduced and oxidized to yield the target molecule. This multi-step process ensures high isotopic incorporation and chemical purity.

Retrosynthetic Analysis and Isotope Incorporation

The retrosynthetic analysis reveals a practical pathway starting from commercially available materials. The d3-label is introduced via a deuterated Grignard reagent, which is a common and efficient method for incorporating deuterium at a specific carbon center.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is intended for researchers with expertise in organic synthesis and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Preparation of Pentyl-d3-magnesium bromide

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromopentane-d3 in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.

-

Maintain a gentle reflux until all the magnesium has reacted to form the Grignard reagent.

Step 2: Synthesis of 4-hydroxy-non-2-ynal-d3 dimethyl acetal

-

Cool the freshly prepared pentyl-d3-magnesium bromide solution to 0 °C in an ice bath.

-

Slowly add a solution of propargyl aldehyde dimethyl acetal in anhydrous diethyl ether via the dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-non-2-ynal-d3 dimethyl acetal.

Step 3: Selective Reduction to 4-hydroxy-non-2-enal-d3 dimethyl acetal

-

Dissolve the crude 4-hydroxy-non-2-ynal-d3 dimethyl acetal in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add a solution of lithium aluminum hydride (LiAlH4) in diethyl ether. The use of LiAlH4 ensures the selective reduction of the alkyne to a trans-alkene.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

-

Filter the resulting precipitate and wash with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Oxidation to this compound dimethyl acetal

-

Dissolve the crude 4-hydroxy-non-2-enal-d3 dimethyl acetal in dichloromethane.

-

Add manganese dioxide (MnO2) in portions. MnO2 is a mild oxidizing agent that selectively oxidizes the allylic alcohol to the corresponding ketone without affecting the aldehyde acetal.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Filter the reaction mixture through a pad of celite and wash the celite with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound dimethyl acetal.

Step 5: Deprotection to this compound

-

Dissolve the crude this compound dimethyl acetal in a mixture of acetone and water.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Heat the reaction mixture to a gentle reflux and monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by flash column chromatography on silica gel.

Section 2: A Self-Validating System for Purity Determination

The purity of this compound is critical for its use as an internal standard. A multi-pronged analytical approach is necessary to establish its chemical and isotopic purity, creating a self-validating system where each technique corroborates the findings of the others.

Analytical Workflow for Purity Assessment

The following workflow ensures a comprehensive evaluation of the synthesized this compound.

Caption: Analytical workflow for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC with UV detection is a cornerstone for assessing the chemical purity of ONE-d3.[6][7] The α,β-unsaturated carbonyl system of ONE provides a chromophore suitable for UV detection around 223 nm.[2]

Experimental Protocol: HPLC Analysis

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is effective. For example, starting with 30% acetonitrile and increasing to 70% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 223 nm.

-

Sample Preparation: The synthesized ONE-d3 is dissolved in the initial mobile phase composition.

The purity is determined by the peak area percentage of the main component relative to the total area of all observed peaks.

| Parameter | Typical Value |

| Retention Time | Dependent on specific HPLC conditions |

| Purity (by area %) | >98% |

| Limit of Detection (LOD) | ~0.03 ng/mL[6][7] |

| Limit of Quantification (LOQ) | ~0.09 ng/mL[6][7] |

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition and assessing the isotopic purity of the synthesized ONE-d3.[8][9]

Experimental Protocol: HRMS Analysis

-

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.

-

Mass Analyzer: A high-resolution instrument such as a time-of-flight (TOF) or Orbitrap analyzer is required.

-

Data Analysis: The accurate mass of the protonated molecule [M+H]+ is measured and compared to the theoretical mass. The isotopic distribution is analyzed to confirm the incorporation of three deuterium atoms and to quantify the percentage of d0, d1, d2, and d3 species.

| Parameter | Expected Value for C9H11D3O2 |

| Theoretical [M+H]+ | 158.1263 |

| Measured [M+H]+ | Within 5 ppm of theoretical |

| Isotopic Purity (d3) | >99% |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and verifying the position of the deuterium label.[3]

Expected ¹H NMR Spectral Features:

-

The absence of a signal corresponding to the terminal methyl group (C-9 protons) confirms successful deuteration.

-

The characteristic signals for the aldehydic proton and the vinyl protons of the α,β-unsaturated system should be present in their expected regions.

Expected ¹³C NMR Spectral Features:

-

The signal for the C-9 carbon will appear as a multiplet due to coupling with deuterium, providing further evidence of successful labeling.

-

The remaining carbon signals should be consistent with the structure of 4-oxo-2-nonenal.

Conclusion

The successful synthesis and rigorous purity assessment of this compound are critical for its application as a reliable internal standard in quantitative mass spectrometry. The multi-step synthetic approach, coupled with a comprehensive analytical workflow encompassing HPLC, HRMS, and NMR, provides a robust framework for producing and validating high-purity ONE-d3. This self-validating system of analysis ensures the trustworthiness and accuracy of subsequent research findings that rely on this essential tool for oxidative stress studies.

References

- Liu, Z., Minkler, P. E., & Sayre, L. M. (2003). Mass spectrometric characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E)-nonenal. Chemical research in toxicology, 16(7), 901–911.

-

Balogh, L. M., Lee, S. H., & Blair, I. A. (2011). Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal. Journal of labelled compounds & radiopharmaceuticals, 54(5), 241–246. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal. PubChem. Retrieved from [Link]

- Sayre, L. M., Lin, D., & Liu, Q. (2006). Mass spectrometric evidence for long-lived protein adducts of 4-oxo-2-nonenal. Chemical research in toxicology, 19(1), 122–128.

- Morrow, J. D., & Roberts, L. J. (1994). HPLC analysis of lipid-derived polyunsaturated fatty acid peroxidation products in oxidatively modified human plasma. Clinical chemistry, 40(9), 1631–1635.

-

Morrow, J. D., & Roberts, L. J. (1994). HPLC analysis of lipid-derived polyunsaturated fatty acid peroxidation products in oxidatively modified human plasma. Clinical chemistry, 40(9), 1631–1635. [Link]

- Morrow, J. D., & Roberts, L. J. (1994). HPLC analysis of lipid-derived polyunsaturated fatty acid peroxidation products in oxidatively modified human plasma. Clinical chemistry, 40(9), 1631–1635.

- Morrow, J. D., & Roberts, L. J. (1994). HPLC analysis of lipid-derived polyunsaturated fatty acid peroxidation products in oxidatively modified human plasma. Clinical chemistry, 40(9), 1631–1635.

-

Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical research in toxicology, 13(8), 698–702. [Link]

- Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical research in toxicology, 13(8), 698–702.

- Lee, S. H., & Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical research in toxicology, 13(8), 698–702.

-

Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. (2023). International Journal of Analytical Chemistry. [Link]

- Lee, S. H., & Blair, I. A. (2000).

-

Wikipedia. (n.d.). 4-Hydroxynonenal. Retrieved from [Link]

- Oxidative reactions of 4-oxo-2-Nonenal in meat and meat products. (2022).

- Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. (2023).

- Lee, S. H., Rindgen, D., Bible, R. H., Jr, & Blair, I. A. (2000). Characterization of 2'-deoxycytidine adducts derived from 4-oxo-2-nonenal, a novel lipid peroxidation product. Chemical research in toxicology, 13(6), 517–524.

-

Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Redox biology, 1(1), 145–152. [Link]

- Soulère, L., Queneau, Y., & Doutheau, A. (2007). An expeditious synthesis of 4-hydroxy-2E-nonenal (4-HNE), its dimethyl acetal and of related compounds. Chemistry and physics of lipids, 150(2), 239–243.

-

National Center for Biotechnology Information. (n.d.). 4-Oxo-2-(E)-nonenal. PubChem. Retrieved from [Link]

- Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2000).

- Lee, S. H., & Blair, I. A. (2000).

- Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Redox biology, 1(1), 145–152.

- Al-Arab, A., Al-Saeed, H. F., & Sanyal, M. K. (1988). A synthesis of 4-hydroxy-2-trans-nonenal and 4-(3H) 4-hydroxy-2-trans-nonenal. Journal of labelled compounds & radiopharmaceuticals, 25(2), 169–176.

- A synthesis of 4-hydroxy-2-trans-nonenal and 4-(3H) 4-hydroxy-2-trans-nonenal. (1988). Semantic Scholar.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 5. Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Oxo-2-Nonenal: A High-Fidelity Biomarker of Lipid Peroxidation - A Technical Guide for Researchers

Introduction: Beyond the Usual Suspects in Lipid Peroxidation

For decades, the study of lipid peroxidation has provided a critical window into the mechanisms of oxidative stress and its role in a vast array of pathologies. While markers like malondialdehyde (MDA) and the extensively studied 4-hydroxy-2-nonenal (HNE) have been invaluable, the field is increasingly recognizing the significance of other, highly reactive aldehydes that offer unique insights. Among these, 4-oxo-2-nonenal (4-ONE) has emerged as a biomarker of exceptional interest due to its distinct chemical properties and profound biological consequences.

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 4-ONE, from its fundamental chemistry to its practical application as a biomarker. We will delve into the causality behind experimental choices for its detection and quantification, offering field-proven insights to empower your research.

The Genesis of a Reactive Aldehyde: Formation and Chemical Profile of 4-ONE

4-ONE is an α,β-unsaturated aldehyde that, like its counterpart HNE, is a secondary product derived from the oxidative degradation of ω-6 polyunsaturated fatty acids (PUFAs) such as linoleic and arachidonic acid.[1] The canonical pathway involves the iron-mediated decomposition of lipid hydroperoxides, specifically 13-hydroperoxyoctadecadienoic acid (13-HPODE).[2][3][4] This process yields a cascade of reactive aldehydes, including 4-hydroperoxy-2-nonenal (HPNE), which can then be converted to either HNE or 4-ONE.[2][5]

Figure 1: Formation pathway of 4-ONE from ω-6 polyunsaturated fatty acids.

What sets 4-ONE apart is its heightened electrophilicity conferred by the ketone group at the C4 position. This makes it exceptionally reactive towards biological nucleophiles.[5] While both HNE and 4-ONE readily form Michael adducts with the side chains of cysteine, histidine, and lysine residues, 4-ONE is reported to be significantly more reactive and neurotoxic than HNE.[6] Notably, 4-ONE also reacts with arginine residues, expanding its portfolio of potential protein targets.[5] The initial reaction with lysine residues often involves the formation of a Schiff base.[6]

4-ONE as a Pathological Effector and Biomarker

The high reactivity of 4-ONE is not merely a chemical curiosity; it is the basis of its potent biological activity and its utility as a biomarker. By covalently modifying proteins, 4-ONE can disrupt their structure and function, leading to cellular dysfunction, cytotoxicity, and the modulation of critical signaling pathways.

Protein Adduction and Cellular Consequences

The formation of 4-ONE-protein adducts is a hallmark of elevated oxidative stress and has been implicated in the pathogenesis of numerous diseases.

-

Neurodegenerative Diseases: In the context of synucleinopathies like Parkinson's disease, 4-ONE has been shown to rapidly cross-link α-synuclein, promoting the formation of stable, soluble oligomers.[7][8] These oligomeric species are increasingly considered to be the primary neurotoxic entities. Elevated levels of lipid peroxidation products, including the precursors to 4-ONE, are found in the brains of patients with Alzheimer's disease, suggesting a role in disease progression.[6][9][10][11]

-

Cancer: The role of lipid peroxidation products in cancer is complex. While high concentrations are cytotoxic, lower, persistent levels may contribute to carcinogenesis by modifying proteins involved in cell growth and differentiation.[12][13] For instance, levels of HNE-protein adducts have been found to be elevated in the plasma of cancer patients.[2][14][15] Given its higher reactivity, 4-ONE is a prime candidate for inducing protein modifications that contribute to the cancer phenotype.

Modulation of Cellular Signaling Pathways

Reactive aldehydes like 4-ONE are not just agents of damage; they are also potent signaling molecules that can hijack cellular communication networks. Two key pathways influenced by these electrophiles are the JNK and Keap1-Nrf2 pathways.

-

JNK Pathway and Apoptosis: The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular stress response.[14] Sustained activation of the JNK pathway is a strong pro-apoptotic signal.[16][17] Reactive aldehydes, including HNE, have been shown to induce apoptosis through the selective activation of the SEK1-JNK cascade.[18] This occurs as the aldehyde forms adducts with upstream signaling proteins, triggering a phosphorylation cascade that culminates in JNK activation and the initiation of programmed cell death.

Figure 2: 4-ONE-mediated activation of the JNK signaling pathway leading to apoptosis.

-

Keap1-Nrf2 Antioxidant Response: The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Electrophiles like 4-ONE can react with critical cysteine residues on Keap1.[19][20][21] This modification prevents Keap1 from targeting Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a battery of antioxidant and detoxification genes.[22][23] This represents a crucial, self-regulating defense mechanism against oxidative stress.

Analytical Strategies for the Detection and Quantification of 4-ONE

The accurate measurement of 4-ONE in biological matrices is challenging due to its high reactivity and generally low concentrations. The choice of analytical method depends on the research question, required sensitivity, and available instrumentation. Mass spectrometry-based methods are the gold standard for specific and sensitive quantification.

Chromatographic Methods Coupled with Mass Spectrometry (LC-MS/MS and GC-MS)

Rationale: LC-MS/MS offers high sensitivity and specificity, allowing for the direct measurement of 4-ONE and its metabolites in complex biological samples.[24][25] GC-MS can also be used but typically requires derivatization to increase the volatility and thermal stability of the analyte.[22][26]

A. Sample Preparation for LC-MS/MS (Plasma/Serum): A robust sample preparation is critical for accurate quantification and to prevent artifactual formation of 4-ONE.

-

Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

-

Protein Precipitation/Extraction: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled 4-ONE). This step precipitates proteins and extracts 4-ONE.

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

B. GC-MS Derivatization and Analysis: Derivatization is essential for GC-MS analysis of aldehydes. A common approach involves oximation followed by silylation.

-

Extraction: Perform a liquid-liquid or solid-phase extraction of 4-ONE from the biological matrix.

-

Oximation: React the extracted sample with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form the PFB-oxime derivative. This targets the aldehyde group.

-

Silylation: Further derivatize the hydroxyl group with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether.

-

GC-MS Analysis: Analyze the resulting volatile derivative by GC-MS, often using negative chemical ionization (NCI) for high sensitivity.[22][26]

Figure 3: Generalized workflow for the analysis of 4-ONE by mass spectrometry.

Immunoassays (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assays (ELISAs) offer a high-throughput and cost-effective method for screening large numbers of samples. While highly specific commercial ELISA kits for 4-ONE are less common than for 4-HNE, kits targeting HNE-protein adducts can provide a valuable, albeit less specific, measure of overall lipid aldehyde-mediated damage.[1][5][27][28]

Methodology Overview (Competitive ELISA for Aldehyde-Protein Adducts):

-

Plate Coating: Microplate wells are pre-coated with a protein-aldehyde conjugate (e.g., 4-HNE-BSA).

-

Competitive Binding: Samples and standards are added to the wells along with a primary antibody specific for the aldehyde adduct. The free aldehyde adducts in the sample compete with the coated adducts for antibody binding.

-

Washing: Unbound antibody and sample components are washed away.

-

Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated) is added, which binds to the primary antibody captured on the plate.

-

Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

-

Detection: The absorbance is read on a microplate reader. The signal intensity is inversely proportional to the concentration of aldehyde adducts in the sample.

Self-Validation and Causality: The use of an internal standard in MS-based methods is a self-validating system, correcting for variations in sample extraction and instrument response. For immunoassays, the inclusion of a standard curve with known concentrations of the analyte on every plate ensures the accurate quantification of unknown samples.

Comparative Data of Analytical Methods

The choice of analytical technique involves a trade-off between sensitivity, specificity, throughput, and cost.

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Throughput | Specificity | Notes |

| UPLC-PDA | 0.03 ng/mL[24][29][30] | 0.091 ng/mL[24][29][30] | High | Moderate | Cost-effective; suitable for matrices with higher concentrations.[24] |

| GC-MS (NCI) | Low pmol range[26] | 2.5 nmol/L (for HNE)[26] | Moderate | High | Requires derivatization; very sensitive. |

| LC-MS/MS | fmol to low pmol range | Varies; typically low nmol/L | Moderate-High | Very High | Gold standard for specificity and sensitivity; minimal sample prep.[31] |

| ELISA | ~18.75 pg/mL (for HNE)[5] | Varies | Very High | Moderate-High | High throughput; cross-reactivity can be a concern. |

Note: LOD/LOQ values are highly method- and matrix-dependent. The values presented are for illustrative purposes based on published data for 4-ONE and the related 4-HNE.

Conclusion and Future Directions

4-oxo-2-nonenal is a potent and highly reactive product of lipid peroxidation that offers a more sensitive and mechanistically distinct window into oxidative stress than more traditional biomarkers. Its propensity to form adducts with a wide range of proteins makes it a critical mediator of cellular dysfunction in a host of pathologies.

For researchers in drug discovery and development, the accurate quantification of 4-ONE provides a high-fidelity tool to assess the efficacy of antioxidant therapies and to understand the mechanisms of drug-induced oxidative stress. As analytical technologies continue to improve in sensitivity, the role of 4-ONE as a key clinical and preclinical biomarker is set to expand, offering new avenues for diagnostics and therapeutic intervention. The methodologies outlined in this guide provide a robust framework for the reliable integration of 4-ONE analysis into your research programs.

References

-

Apoptosis of PC12 Cells by 4-hydroxy-2-nonenal Is Mediated Through Selective Activation of the c-Jun N-terminal Protein Kinase Pathway. (2001). Chemical Research in Toxicology. [Link]

-

The monoclonal antibody specific for the 4-hydroxy-2-nonenal histidine adduct. (1995). FEBS Letters. [Link]

-

Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. (2025). International Journal of Analytical Chemistry. [Link]

-

Mechanisms of 4-Hydroxy-2-nonenal Induced Pro- and Anti-Apoptotic Signaling. (2010). Journal of Biological Chemistry. [Link]

-

Plasma Concentration of the Lipid Peroxidation (LP) Biomarker 4-Ηydroxynonenal (4-HNE) in Benign and Cancer Patients. (2022). In Vivo. [Link]

-

Human 4-hydroxy-2-nonenal (HNE) ELISA Kit. Abbkine. [Link]

-

Increased brain levels of 4-hydroxy-2-nonenal glutathione conjugates in severe Alzheimer's disease. (2006). Neurochemistry International. [Link]

-

Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. (2025). PubMed. [Link]

-

Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat. (2025). ResearchGate. [Link]

-

Anti 4-HNE(4-hydroxy-2-nonenal) monoclonal antibody HNEJ-2. Genox USA. [Link]

-

Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma. (2015). Free Radical Research. [Link]

-

4-Oxo-2-nonenal-Induced α-Synuclein Oligomers Interact with Membranes in the Cell, Leading to Mitochondrial Fragmentation. (2023). Biochemistry. [Link]

-

Human 4-hydroxynonenal, 4HNE ELISA Kit. Bioassay Technology Laboratory. [Link]

-

Increased oxidative stress in Alzheimer's disease as assessed with 4-hydroxynonenal but not malondialdehyde. (2000). Journal of Neurochemistry. [Link]

-

LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. [Link]

-

LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. (2011). Current Protocols in Toxicology. [Link]

-

4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. (2005). Chemical Research in Toxicology. [Link]

-

4-hydroxy-2-nonenal Protects Against Cardiac Ischemia-Reperfusion Injury via the Nrf2-dependent Pathway. (2010). Journal of Molecular and Cellular Cardiology. [Link]

-

Covalent Modification of Amino Acid Nucleophiles by the Lipid Peroxidation Products 4-Hydroxy-2-nonenal and 4-Oxo-2-nonenal. (2003). Chemical Research in Toxicology. [Link]

-

Monoclonal antibodies for detection of 4-hydroxynonenal modified proteins. (1996). Free Radical Research. [Link]

-

Plasma Concentration of the Lipid Peroxidation (LP) Biomarker 4-Ηydroxynonenal (4-HNE) in Benign and Cancer Patients. (2022). PubMed. [Link]

-

Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. (2000). Chemical Research in Toxicology. [Link]

-

4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies. (2012). Antioxidants & Redox Signaling. [Link]

-

The Appearance of 4-Hydroxy-2-Nonenal (HNE) in Squamous Cell Carcinoma of the Oropharynx. (2020). International Journal of Molecular Sciences. [Link]

-

The lipid peroxidation metabolite 4-oxo-2-nonenal cross-links alpha-synuclein causing rapid formation of stable oligomers. (2009). FEBS Journal. [Link]

-

Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. (2000). PubMed. [Link]

-

Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed: Validation of an LC-MS/MS method to analyze aldehydes in animal feed. (2015). Journal of Chromatography B. [Link]

-

Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation. Sci-Hub. [Link]

-

The "Two-Faced" Effects of Reactive Oxygen Species and the Lipid Peroxidation Product 4-Hydroxynonenal in the Hallmarks of Cancer. (2020). Cancers. [Link]

-

4-oxo-2-Nonenal. Bertin Bioreagent. [Link]

-

The Appearance of 4-Hydroxy-2-Nonenal (HNE) in Squamous Cell Carcinoma of the Oropharynx. (2020). National Center for Biotechnology Information. [Link]

-

JNK Signaling in Apoptosis. (2009). Molecules and Cells. [Link]

-

Sample Preparation Protocol for Open Access MS. University of Oxford. [Link]

-

Characterization of 4Oxo2-nonenal as a Novel Product of Lipid Peroxidation. Request PDF. [Link]

-

LC-MS/MS method development for anti-oxidative biomarkers. Universidade de Lisboa. [Link]

-

Nrf2/Keap1/ARE signaling: Towards specific regulation. (2021). Biomedicine & Pharmacotherapy. [Link]

-

Quantification of trans-4-hydroxy-2-nonenal enantiomers an metabolites by LC-ESI-MS/MS. (2010). Journal of Chromatography B. [Link]

-

Post-translational modifications of Keap1: the state of the art. (2024). Cell Communication and Signaling. [Link]

-

Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. (2017). Archives of Biochemistry and Biophysics. [Link]

-

Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson's Disease. (2022). Molecules. [Link]

Sources

- 1. Human 4-hydroxy-2-nonenal (HNE) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Characterization of 4-Oxo-2-nonenal as a Novel Product of Lipid Peroxidation / Chemical Research in Toxicology, 2000 [sci-hub.box]

- 5. 4-Hydroxynonenal ELISA Kit (ab287803) | Abcam [abcam.com]

- 6. Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxy-2-nonenal induces apoptosis by activating ERK1/2 signaling and depleting intracellular glutathione in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoclonal antibodies for detection of 4-hydroxynonenal modified proteins. | Semantic Scholar [semanticscholar.org]

- 9. Increased brain levels of 4-hydroxy-2-nonenal glutathione conjugates in severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Appearance of 4-Hydroxy-2-Nonenal (HNE) in Squamous Cell Carcinoma of the Oropharynx - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma Concentration of the Lipid Peroxidation (LP) Biomarker 4-Ηydroxynonenal (4-HNE) in Benign and Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plasma Concentration of the Lipid Peroxidation (LP) Biomarker 4-Ηydroxynonenal (4-HNE) in Benign and Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apoptosis of PC12 cells by 4-hydroxy-2-nonenal is mediated through selective activation of the c-Jun N-terminal protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms of 4-Hydroxy-2-nonenal Induced Pro- and Anti-Apoptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 4-hydroxy-2-nonenal protects against cardiac ischemia-reperfusion injury via the Nrf2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease [mdpi.com]

- 24. Development of a Method for the Detection, Quantification, and Validation of 4‐Oxo‐2‐Nonenal in Cooked Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. 4-Hydroxynonenal ELISA Kits [thermofisher.cn]

- 28. biocompare.com [biocompare.com]

- 29. Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 4-oxo-2-Nonenal in Cells: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

4-oxo-2-nonenal (ONE), a highly reactive α,β-unsaturated aldehyde, is a significant product of the oxidative degradation of n-6 polyunsaturated fatty acids. Once considered merely a cytotoxic byproduct of lipid peroxidation, ONE is now recognized as a potent signaling molecule that modulates a multitude of cellular processes. Its high electrophilicity drives covalent adduction to cellular nucleophiles, primarily proteins, leading to altered protein function and the initiation of complex signaling cascades. This technical guide provides an in-depth exploration of the biological activity of ONE, detailing its chemical reactivity, its impact on critical cellular pathways—including oxidative stress, apoptosis, and inflammation—and its implications in various pathologies. Furthermore, this guide offers field-proven methodologies and experimental protocols for researchers and drug development professionals investigating the multifaceted roles of this bioactive aldehyde.

Section 1: Introduction to 4-oxo-2-Nonenal (ONE): A Key Bioactive Aldehyde

Under conditions of oxidative stress, reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) in cellular membranes, initiating a chain reaction known as lipid peroxidation.[1][2][3] This process generates a variety of reactive aldehydes, with 4-oxo-2-nonenal (ONE) and 4-hydroxy-2-nonenal (HNE) being among the most abundant and studied.[4] ONE is generated directly from the decomposition of lipid hydroperoxides, such as 13-hydroperoxyoctadecadienoic acid (13-HPODE), through the intermediate 4-hydroperoxy-2-nonenal (HPNE).[5][6][7]

Chemically, ONE is characterized by a conjugated system containing an aldehyde and a ketone group, which makes it a potent electrophile and a strong Michael acceptor.[6] This high reactivity allows it to readily form covalent adducts with cellular macromolecules, thereby disrupting cellular homeostasis and initiating signaling events.[5][6][8] While often associated with cellular damage and the pathogenesis of diseases like atherosclerosis, neurodegenerative disorders, and cancer, emerging evidence suggests that at low concentrations, ONE may also participate in physiological redox signaling.[1][3][5] Studies have shown ONE to be 4-5 times more neurotoxic and 6-31 times more reactive with proteins than its more studied counterpart, HNE.

Section 2: The Chemistry of ONE-Cellular Interactions: Targeting Nucleophiles

The primary mechanism through which ONE exerts its biological effects is via covalent modification of cellular macromolecules. Its electrophilic nature makes it highly reactive towards soft nucleophiles, particularly the side chains of specific amino acid residues in proteins.[5][6]

Primary Cellular Targets:

-

Proteins: ONE reacts rapidly with the side chains of Cysteine (Cys), Histidine (His), and Lysine (Lys) residues primarily through Michael addition.[5][9][10] Unlike HNE, ONE is also capable of reacting with Arginine (Arg) residues.[5][9][10] The kinetic reactivity follows the order: Cys >> His > Lys > Arg.[5][9] These modifications can lead to:

-

Enzyme Inactivation: Adduction at or near the active site of an enzyme can abolish its catalytic function.

-

Disruption of Protein-Protein Interactions: Modification of key residues can interfere with the binding interfaces required for signaling complexes.

-

Protein Cross-linking: ONE can form stable pyrrole cross-links between Lys and His residues, leading to protein aggregation.[11]

-

Altered Protein Conformation and Stability: Covalent modification can induce conformational changes that may lead to protein unfolding and subsequent degradation.

-

-

DNA and RNA: ONE is known to form adducts with nucleic acids, contributing to genotoxicity and potentially mutagenesis.[4][8]

-

Phospholipids: The reactivity of ONE extends to nucleophilic groups on lipids, further contributing to membrane damage and dysfunction.

The consequences of these molecular interactions are profound, translating into significant functional changes at the cellular level and driving the signaling events discussed in the following section.

Section 3: ONE as a Signaling Molecule: Modulator of Key Cellular Pathways

The adduction of ONE to specific protein targets can trigger a cascade of downstream signaling events. This dual role of ONE as both a damage-inducing agent and a signaling modulator is concentration-dependent and cell-type specific.[12][13]

The Oxidative Stress Response and Nrf2 Activation

ONE is a potent modulator of the cellular redox environment. By reacting with the sulfhydryl group of glutathione (GSH), a key intracellular antioxidant, ONE can lead to significant GSH depletion, exacerbating oxidative stress.[8][14]

Paradoxically, this pro-oxidant activity can trigger a protective antioxidant response through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[15][16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15][16] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Electrophiles like ONE can modify critical cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiates their transcription. This adaptive response aims to restore redox homeostasis and protect the cell from further damage.[15][17]

View DOT script for Nrf2 Activation Pathway

Induction of Apoptosis and Cell Death

At higher concentrations, the cellular damage induced by ONE overwhelms protective mechanisms, leading to programmed cell death, or apoptosis.[18][19][20] ONE can trigger apoptosis through multiple interconnected pathways:

-

Mitochondrial Dysfunction: ONE can directly target mitochondrial proteins, impairing the electron transport chain, reducing oxygen consumption, and disrupting the mitochondrial membrane potential.[21] This can lead to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.

-

Caspase Activation: The release of cytochrome c initiates the formation of the apoptosome, which in turn activates caspase-9, an initiator caspase.[18] Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[18][19] Studies have shown that ONE treatment induces dose-dependent activation of caspase-3 in various cell lines.[18]

-

ER Stress: The accumulation of misfolded or damaged proteins due to ONE adduction can trigger the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER), a condition known as ER stress. Prolonged ER stress is a potent inducer of apoptosis.

View DOT script for Apoptosis Pathway

Sources

- 1. Frontiers | Lipid Oxidation and Peroxidation: Health and Disease [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Lipid Peroxidation Products in Human Health and Disease 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modified sites and functional consequences of 4-oxo-2-nonenal adducts in HDL that are elevated in familial hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A 4-Oxo-2(E)-Nonenal-Derived Glutathione-Adduct from 15-Lipoxygenase-1-Mediated Oxidation of Cytosolic and Esterified Arachidonic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectroscopic characterization of protein modification by 4-hydroxy-2-(E)-nonenal and 4-oxo-2-(E)-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxicity and metabolism of 4-hydroxy-2-nonenal and 2-nonenal in H2O2-resistant cell lines. Do aldehydic by-products of lipid peroxidation contribute to oxidative stress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Administration of the Nrf2-ARE Activators Sulforaphane and Carnosic Acid Attenuate 4-hydroxy-2-nonenal Induced Mitochondrial Dysfunction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Administration of the Nrf2-ARE activators sulforaphane and carnosic acid attenuates 4-hydroxy-2-nonenal-induced mitochondrial dysfunction ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 4-hydroxy-2-nonenal protects against cardiac ischemia-reperfusion injury via the Nrf2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Induction of apoptosis in colorectal carcinoma cells treated with 4-hydroxy-2-nonenal and structurally related aldehydic products of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effects of 4‐Oxo‐2‐nonenal on biochemical properties of bovine heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-oxo-2-Nonenal (4-ONE)

Section 1: Introduction to 4-oxo-2-Nonenal (4-ONE)

This guide provides a detailed examination of the in vitro mechanism of action of 4-oxo-2-nonenal (4-ONE), a highly reactive and cytotoxic product of lipid peroxidation. As scientific inquiry delves deeper into the consequences of oxidative stress, understanding the specific roles of individual lipid-derived electrophiles becomes paramount. While its structural cousin, 4-hydroxy-2-nonenal (4-HNE), has been extensively studied, evidence increasingly demonstrates that 4-ONE is a more potent and reactive molecule, warranting focused investigation.[1][2]

The Genesis of a Reactive Aldehyde: Lipid Peroxidation

Cellular membranes, rich in polyunsaturated fatty acids (PUFAs) like arachidonic and linoleic acid, are primary targets for reactive oxygen species (ROS).[3][4] The resulting non-enzymatic, free-radical-driven chain reaction, known as lipid peroxidation, generates a cascade of reactive aldehydes.[4][5] 4-ONE arises, alongside 4-HNE, from the decomposition of the same hydroperoxide precursors, making it an unavoidable consequence of oxidative damage in biological systems.[1][6]

4-ONE vs. 4-HNE: A Tale of Two Aldehydes

Although structurally similar, the substitution of a keto group for a hydroxyl group at the C4 position grants 4-ONE significantly greater chemical reactivity and cytotoxicity.[1] Studies have shown that 4-ONE is 4-5 times more neurotoxic than 4-HNE at comparable concentrations and reacts with model proteins 6-31 times faster.[2] This enhanced reactivity stems from its distinct chemical properties, leading to a unique profile of macromolecular adduction and cellular disruption.

The Role of Deuterated Analogs (4-ONE-d3) in Research

The "d3" in 4-oxo-2-Nonenal-d3 signifies that three hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter the fundamental chemical reactivity or biological mechanism of action of the molecule. Instead, 4-ONE-d3 serves as a critical tool in quantitative research, particularly in mass spectrometry-based applications. It is used as an internal standard for stable isotope dilution analysis, allowing for precise and accurate measurement of endogenously formed 4-ONE in complex biological samples.[7] This guide will focus on the mechanism of the parent compound, 4-ONE, which is mechanistically identical to its deuterated form.

Section 2: The Chemistry of a Potent Electrophile

The potent biological effects of 4-ONE are a direct consequence of its structure as an α,β-unsaturated aldehyde, which makes it a strong electrophile. It readily forms covalent adducts with cellular nucleophiles, primarily the side chains of cysteine (Cys), histidine (His), and lysine (Lys) residues in proteins.[1][2][3]

Michael Addition: Targeting Cysteine and Histidine

The conjugated double bond in 4-ONE acts as a Michael acceptor, susceptible to nucleophilic attack at the C3 position. This is a primary mechanism for its reaction with the thiol group of cysteine and the imidazole ring of histidine, forming stable Michael adducts.[2][8] This adduction can irreversibly alter protein structure, leading to enzyme inactivation or disruption of protein-protein interactions.

Schiff Base and Ketoamide Formation: The Unique Reactivity with Lysine

The aldehyde group at C1 reacts rapidly with the ε-amino group of lysine residues to form a Schiff base.[2] While this reaction is often reversible, it is a key initial step in 4-ONE's interaction with proteins.[2] More significantly, and in contrast to 4-HNE, 4-ONE can form stable 4-ketoamide adducts with lysine.[9] This stable modification is particularly important in the context of long-lived protein damage.

Protein Cross-Linking: The Ultimate Damage

The bifunctional nature of 4-ONE (containing both an aldehyde and a Michael acceptor) allows it to act as a protein cross-linking agent.[1] An initial Michael adduct formed with one amino acid residue can subsequently react with a nearby lysine residue via its keto group, leading to the formation of stable pyrrole cross-links (e.g., Cys-Lys or His-Lys).[1][8] Such cross-linking can lead to protein aggregation and a complete loss of function.

Caption: Chemical reactivity of 4-ONE with protein nucleophiles.

Section 3: Cellular Targets and Consequences

The widespread adduction of biomolecules by 4-ONE triggers a multitude of detrimental downstream effects, disrupting cellular homeostasis and activating pathways leading to cell death.

Broad-Spectrum Protein Adduction and Functional Impairment

Virtually any protein containing accessible Cys, His, or Lys residues is a potential target for 4-ONE. This leads to a broad range of functional consequences, including the inhibition of enzymatic activity, disruption of cytoskeletal integrity, and impairment of signal transduction.[10] The accumulation of these adducted, non-functional proteins contributes significantly to cellular pathology.

A Specific Target: Histone Modification and Epigenetic Implications

Recent studies have revealed that 4-ONE exhibits a high selectivity for modifying core histone proteins.[9][11] Histones, being lysine-rich, are prime targets for the formation of stable 4-ketoamide adducts.[9] Adduction has been identified at key regulatory sites, such as H3K27, which are normally sites of acetylation and methylation.[9][11] This modification can prevent proper nucleosome assembly and interfere with the epigenetic regulation of gene expression, providing a direct link between oxidative stress and altered genetic programming.[9]

Mitochondrial Dysfunction: The Powerhouse Under Attack

Mitochondria are both a major source of ROS and a primary target of 4-ONE.[12][13] Exposure to 4-ONE has been shown to severely impair mitochondrial function. It inhibits oxygen consumption (both State III and State IV respiration) and diminishes the endogenous antioxidant capacity of the mitochondria.[12] This bioenergetic collapse exacerbates oxidative stress and pushes the cell towards an apoptotic fate.

Disruption of Cellular Signaling and Induction of Apoptosis

4-ONE is a potent modulator of signaling pathways that govern cell survival and death.[14][15] For instance, it can induce apoptosis by inhibiting the activity of pro-survival kinases like AKT.[15] The inhibition of AKT signaling leads to the downstream activation of pro-apoptotic machinery, including the activation of caspase-3 and an increased Bax/Bcl-2 ratio.[15] This positions 4-ONE as a key executioner molecule in oxidative stress-induced cell death.

Caption: Signaling cascade from 4-ONE exposure to cellular apoptosis.

Section 4: In Vitro Methodologies for Studying 4-ONE's Mechanism

Investigating the effects of 4-ONE requires a multi-faceted approach, combining assays that measure cytotoxicity, target engagement, and specific pathway perturbations.

Experimental Workflow Overview

A logical workflow begins with establishing the cytotoxic profile of 4-ONE in a chosen cell line. This is followed by biochemical and proteomic methods to confirm target adduction. Finally, specific functional assays are employed to dissect the downstream consequences, such as mitochondrial dysfunction or apoptosis.

Caption: A typical experimental workflow for studying 4-ONE's mechanism.

Protocol 1: Assessing Cell Viability and Cytotoxicity

-

Principle: To determine the dose-dependent and time-dependent toxicity of 4-ONE on a given cell line. The MTT assay measures metabolic activity, while the LDH assay measures membrane integrity loss.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., SH-SY5Y neuroblastoma or MG-63 osteosarcoma) in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of 4-ONE (e.g., 0, 1, 5, 10, 25, 50 µM) in serum-free culture medium. Replace the medium in the wells with the 4-ONE solutions.

-

Incubation: Incubate the cells for desired time points (e.g., 6, 12, 24 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure absorbance at 570 nm.

-

-

LDH Assay:

-

Collect the supernatant from parallel wells.

-

Use a commercial LDH cytotoxicity kit according to the manufacturer's instructions.

-

Measure absorbance at the recommended wavelength (typically 490 nm).

-

-

-

Self-Validation & Controls:

-

Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., ethanol or DMSO) used to dissolve 4-ONE.

-

Positive Control: Treat cells with a known cytotoxic agent (e.g., 1% Triton X-100 for LDH max release; staurosporine for MTT).

-

Causality: A dose-dependent decrease in MTT signal and a dose-dependent increase in LDH release directly correlate 4-ONE concentration with cell death.

-

Protocol 2: Detection of 4-ONE-Protein Adducts by Western Blot

-

Principle: To visualize the formation of 4-ONE-protein adducts using an antibody that specifically recognizes these modifications. This provides direct evidence of target engagement within the cell.

-

Methodology:

-

Cell Treatment & Lysis: Treat cells in 6-well plates with a sub-lethal and a lethal dose of 4-ONE (determined from Protocol 1) for a relevant time (e.g., 6 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-15% polyacrylamide gel and perform electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody against 4-ONE-protein adducts (e.g., anti-ONE-Lysine).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

-

Detection: Visualize bands using an ECL substrate and an imaging system.

-

Loading Control: Re-probe the membrane for a loading control like β-actin or GAPDH.

-

-

Self-Validation & Controls:

-

Vehicle Control: Untreated or vehicle-treated cells should show minimal to no signal, establishing the baseline.

-

Positive Control: A protein standard known to be adducted by 4-ONE (if available) or a lysate from cells under severe oxidative stress.

-

Causality: The appearance of a smear or distinct bands in the 4-ONE-treated lanes, which are absent in the control lane, demonstrates that 4-ONE is covalently modifying cellular proteins.

-

Section 5: Data Interpretation and Summary

The combination of these methodologies provides a robust framework for characterizing the in vitro mechanism of 4-ONE. The expected results allow for a cohesive narrative to be built.

| Experiment | Parameter Measured | Expected Outcome with 4-ONE Treatment | Mechanistic Implication |

| MTT Assay | Mitochondrial metabolic activity | Dose- and time-dependent decrease | Indicates cytotoxicity and/or mitochondrial dysfunction. |

| LDH Assay | Cell membrane integrity | Dose- and time-dependent increase | Confirms cytotoxicity via membrane damage (necrosis). |

| Western Blot | Covalent protein adducts | Appearance of adduct-specific bands | Direct evidence of target engagement and protein modification. |

| Mitochondrial Respiration | Oxygen Consumption Rate (OCR) | Decrease in basal and maximal respiration | Confirms mitochondrial impairment as a key mechanism of toxicity.[12] |

| Apoptosis Assays | Caspase-3 activity, DNA fragmentation | Dose-dependent increase | Confirms induction of programmed cell death.[15] |

Section 6: Conclusion and Future Perspectives

4-oxo-2-nonenal is a key mediator of cellular damage during oxidative stress, acting primarily through the covalent modification of proteins.[2][9] Its high reactivity leads to widespread protein dysfunction, with specific consequences for epigenetic regulation through histone adduction and cellular metabolism via mitochondrial inhibition.[9][12] The ultimate fate of a 4-ONE-exposed cell in vitro is often apoptosis, driven by the disruption of critical survival signaling pathways.[15]

Future research should focus on identifying the specific protein targets of 4-ONE that are most critical to its cytotoxic effects using advanced proteomic techniques. Elucidating the cellular repair and degradation mechanisms for 4-ONE-adducted proteins will also be crucial. For drug development professionals, understanding these precise mechanisms may unveil novel therapeutic targets for mitigating the damage caused by oxidative stress in a host of inflammation-related and neurodegenerative diseases.

Section 7: References

-

Poli, G., et al. (2008). Lipid oxidation products in cell signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(12), 1317-1323. [Link]

-

Zhu, X., & Sayre, L. M. (2009). Mass spectrometric evidence for long-lived protein adducts of 4-oxo-2-nonenal. Chemical Research in Toxicology, 22(10), 1631-1635. [Link]

-

Schopfer, F. J., et al. (2011). Cell signalling by reactive lipid species: new concepts and molecular mechanisms. Biochemical Journal, 434(2), 181-197. [Link]

-

Uchida, K. (2008). Lipid peroxidation and redox-sensitive signaling pathways. Antioxidants & Redox Signaling, 10(2), 227-230. [Link]

-

Ayala, A., et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link]

-

Sayre, L. M., et al. (2009). Mass spectrometric evidence for long-lived protein adducts of 4-oxo-2-nonenal. Chemical research in toxicology, 22(10), 1631–1635. [Link]

-

Galligan, J. J., et al. (2014). Stable Histone Adduction by 4-Oxo-2-nonenal: A Potential Link between Oxidative Stress and Epigenetics. Journal of the American Chemical Society, 136(33), 11811-11819. [Link]

-

Lin, D., et al. (2005). 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. Chemical Research in Toxicology, 18(8), 1219-1231. [Link]

-

Marina, K., et al. (2021). New Insights into Lipid Peroxidation and its Effects on Cell Signalling and Disease. Communications Chemistry. [Link]

-

Galligan, J. J., et al. (2014). Stable Histone Adduction by 4-Oxo-2-nonenal: A Potential Link between Oxidative Stress and Epigenetics. Journal of the American Chemical Society, 136(33), 11811–11819. [Link]

-

Dianzani, M. U., & Poli, G. (1986). The mechanism of action of 4-hydroxynonenal in cell injury. Free Radical Biology and Medicine, 2(3), 159-165. [Link]

-

Li, Y., et al. (2022). Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases. Journal of Immunology Research, 2022, 2233906. [Link]

-

Niki, E. (2016). 4-Hydroxy-2-nonenal: a critical target in oxidative stress? American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 311(3), R469-R473. [Link]

-

Chen, C. M., et al. (2014). 4-Hydroxy-2-nonenal Induces Apoptosis by Inhibiting AKT Signaling in Human Osteosarcoma Cells. The Scientific World Journal, 2014, 721541. [Link]

-